tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate is a chemical compound with a unique structure that includes a tetrahydrofuran ring, a hydroxymethyl group, and a carbamic acid tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the Hydroxymethyl Group: This step involves the functionalization of the tetrahydrofuran ring to introduce the hydroxymethyl group. Common reagents for this step include formaldehyde and reducing agents.
Formation of the Carbamic Acid Tert-Butyl Ester: The final step involves the reaction of the hydroxymethyl-tetrahydrofuran intermediate with tert-butyl isocyanate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halides or sulfonates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the carbamic acid ester moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-(4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid methyl ester
- (3R,4S)-(4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid ethyl ester
Uniqueness
tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate is unique due to the presence of the tert-butyl ester group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different ester groups.
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-(hydroxymethyl)oxolan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-8-6-14-5-7(8)4-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFZUVZVPAETHZ-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC[C@@H]1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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